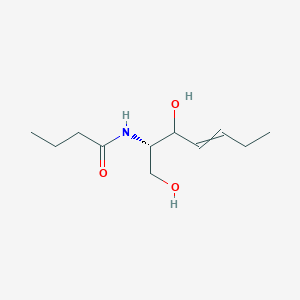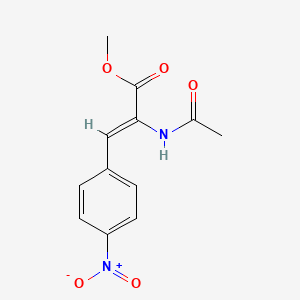
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine (TBDPTU) is a synthetic nucleoside analogue that has been widely studied in the fields of biochemistry, pharmacology and synthetic chemistry. TBDPTU has a unique structure that makes it an attractive target for research in a variety of areas, including drug design, drug delivery, and drug metabolism. TBDPTU is a modified form of uridine, a nucleoside found in the nucleic acids of all living organisms. TBDPTU has been used in a number of different laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
Compounds with tert-butyldimethylsilyl (TBDMS) groups are commonly used in synthetic organic chemistry as silyl protecting groups for alcohols and other reactive functionalities. This allows for selective reactions to be carried out in the presence of these protected groups. For example, the TBDMS group is often used due to its stability under various conditions and its ease of removal when the protecting group is no longer needed. The specific compound mentioned may find applications in the synthesis of complex organic molecules, particularly in the synthesis of nucleoside analogs which are of interest in pharmaceutical research for their antiviral and anticancer properties.
Antioxidant Properties
Synthetic phenolic antioxidants (SPAs), like those mentioned in the abstract of a paper by Liu and Mabury (2020), are used to retard oxidative reactions in various industrial and commercial products, extending their shelf life. While the compound is not directly mentioned, its phenolic structure suggests potential antioxidant properties, which could be explored in similar applications to prevent degradation of materials or substances susceptible to oxidation (Liu & Mabury, 2020).
Environmental Behavior and Degradation
The environmental behavior and degradation pathways of complex organic compounds, including ethers and phenols, are of great interest, particularly regarding their biodegradability and potential toxic effects. For instance, studies on the decomposition of methyl tert-butyl ether (MTBE) and other related compounds in environmental settings might provide insights into the fate of similar chemical structures in natural waters and soils. This could inform the environmental risk assessment of new chemicals before their widespread use (Hsieh et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is the ribose 2’-hydroxyl group in the synthesis of ribonucleic acid (RNA) .
Mode of Action
This compound acts as a protecting group during the solid-phase synthesis of RNA . It interacts with the ribose 2’-hydroxyl group, providing protection during the synthesis process . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound is involved in the β-cyanoethyl phosphoramidite chemistry pathway, which is used for the solid-phase synthesis of RNA . After the synthesis is complete, the compound is removed in a stepwise deprotection process, which involves the removal of the nucleobase, phosphate, and ribose protecting groups .
Pharmacokinetics
Instead, it is used in a controlled laboratory setting for the specific purpose of RNA synthesis .
Result of Action
The use of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine results in the successful synthesis of RNA . The compound’s protective action ensures the integrity of the RNA molecule during synthesis, allowing for the production of high-quality RNA .
Action Environment
The action of this compound is influenced by the conditions under which RNA synthesis is carried out. For instance, the efficiency of the coupling process can be affected by the activation of phosphoramidite monomers . Additionally, the deprotection process is carried out using optimized protocols, which can vary depending on specific requirements .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine' involves the protection of the 2'-, 3'-, and 5'-hydroxyl groups of uridine, followed by selective deprotection and coupling reactions to introduce the tert-butyldimethylsilyl, phenoxythioncarbonyl, and trityl groups.", "Starting Materials": [ "Uridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Phenoxythiocarbonyl chloride", "Trityl chloride", "Dimethylaminopyridine", "Diisopropylethylamine", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Protection of 2'-, 3'-, and 5'-hydroxyl groups of uridine using tert-butyldimethylsilyl chloride and triethylamine in chloroform", "Deprotection of 2'-hydroxyl group using acetic anhydride and pyridine in methanol", "Coupling of phenoxythiocarbonyl chloride to the 3'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform", "Deprotection of 5'-hydroxyl group using trityl chloride and triethylamine in chloroform", "Coupling of trityl chloride to the 5'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform" ] } | |
| 130860-11-6 | |
Fórmula molecular |
C₄₁H₄₄N₂O₇SSi |
Peso molecular |
736.95 |
Sinónimos |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
